molecular formula C8H9BrClN B15314624 1-(5-Bromo-2-chlorophenyl)ethan-1-amine

1-(5-Bromo-2-chlorophenyl)ethan-1-amine

Cat. No.: B15314624
M. Wt: 234.52 g/mol
InChI Key: AYRPXHNLJXNKGG-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-chlorophenyl)ethan-1-amine is a halogenated aromatic amine characterized by a benzene ring substituted with bromine at position 5 and chlorine at position 2, attached to an ethanamine backbone. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its halogen substituents. The bromine atom (electron-withdrawing) and chlorine atom (moderately electron-withdrawing) create a polarized aromatic system, influencing reactivity, solubility, and intermolecular interactions. Its synthesis typically involves halogenation of acetophenone derivatives followed by amination, as inferred from analogous procedures in the literature (e.g., bromination of substituted acetophenones in and coupling reactions in ).

Properties

Molecular Formula

C8H9BrClN

Molecular Weight

234.52 g/mol

IUPAC Name

1-(5-bromo-2-chlorophenyl)ethanamine

InChI

InChI=1S/C8H9BrClN/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5H,11H2,1H3

InChI Key

AYRPXHNLJXNKGG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)Br)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the bromination of 2-chloroacetophenone, followed by the reduction of the resulting 1-(5-bromo-2-chlorophenyl)ethanone to obtain the desired amine .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-chlorophenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of substituted phenyl ethanamines.

Scientific Research Applications

1-(5-Bromo-2-chlorophenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-chlorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

The position and type of substituents on the phenyl ring significantly alter the compound's properties:

Halogen Substituents
  • 1-(4-Bromophenyl)ethan-1-amine (Br-MBA) : A para-bromo derivative (). The para-substitution allows symmetrical electronic effects, enhancing stability in materials science applications, such as in 2D perovskites for X-ray detection.
  • 1-(4-Chlorophenyl)ethan-1-amine (Cl-MBA) : The para-chloro analogue () exhibits weaker electron-withdrawing effects compared to bromine, resulting in reduced molecular polarization.
Methoxy Substituents
  • 1-(3,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)ethan-1-amine (): Methoxy groups (electron-donating) increase electron density on the aromatic ring, enhancing solubility in polar solvents but reducing electrophilic reactivity compared to halogenated analogues.

Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents (Position)
1-(5-Bromo-2-chlorophenyl)ethan-1-amine C₈H₉BrClN 248.52 Br (5), Cl (2)
Br-MBA C₈H₉BrN 214.07 Br (4)
Cl-MBA C₈H₉ClN 169.62 Cl (4)
1-(3,5-Dimethoxyphenyl)-...* C₁₆H₁₇O₂ 241.12 OMe (3,5)

*From , a structurally distinct analogue with methoxy groups.

Biological Activity

1-(5-Bromo-2-chlorophenyl)ethan-1-amine is a halogenated aromatic amine that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structure, characterized by the presence of bromine and chlorine substituents on the phenyl ring, suggests that it may interact with various biological targets, including enzymes and receptors. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and potential applications.

  • Molecular Formula : C8H9BrClN
  • Molecular Weight : 232.52 g/mol

The compound's structural features contribute to its reactivity and biological interactions. The halogen atoms can enhance binding affinity through halogen bonding and hydrophobic interactions, potentially influencing pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets. Research indicates that the compound can modulate the activity of various enzymes and receptors, leading to significant pharmacological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially altering physiological responses.
  • Receptor Modulation : It can interact with neurotransmitter receptors, influencing signaling pathways related to neurological functions.

Biological Activity Studies

Several studies have investigated the biological properties of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer activities.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit antimicrobial properties against various pathogens. A study evaluating structurally related compounds demonstrated significant activity against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Compound NameTarget PathogenMIC (µg/mL)Reference
This compoundStaphylococcus aureus50
This compoundEscherichia coli75

Anti-inflammatory Activity

In vitro studies have indicated that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests a potential role in treating inflammatory diseases.

Anticancer Activity

Preliminary studies have indicated that halogenated phenyl amines can induce apoptosis in cancer cell lines. The specific mechanisms remain under investigation, but it is hypothesized that they may interfere with cell cycle regulation or promote oxidative stress within tumor cells.

Case Studies

A notable case study involved the synthesis of various derivatives of this compound and their subsequent evaluation for biological activity. The findings revealed that modifications in the halogen positions significantly affected antimicrobial potency and selectivity against specific bacterial strains .

Q & A

Q. What are the optimized synthetic routes for 1-(5-Bromo-2-chlorophenyl)ethan-1-amine, and how do reaction conditions influence yield and purity?

The synthesis typically involves halogenation and amination steps. A common approach is nucleophilic substitution on pre-halogenated aromatic precursors. For example, bromination at the para-position and chlorination at the ortho-position of a phenyl ring can be achieved using FeBr₃ or AlCl₃ as catalysts under controlled temperatures (40–60°C). Subsequent reductive amination of the ketone intermediate (e.g., using NaBH₄ or LiAlH₄) introduces the ethanamine group. Solvent polarity (e.g., DMF vs. THF) and reaction time significantly affect yield, with polar aprotic solvents favoring higher conversions .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR identify substituent positions via coupling patterns and chemical shifts (e.g., deshielding of protons near Br/Cl).
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺ at m/z 248.97 for C₈H₈BrClN) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) monitors purity, leveraging the compound’s aromatic absorbance. Challenges arise from overlapping signals due to halogen proximity, necessitating 2D NMR (e.g., COSY, HSQC) for resolution .

Q. What are the key considerations in designing a stability study for this compound under various storage conditions?

Stability studies should assess degradation under light, humidity, and temperature (e.g., ICH Q1A guidelines). Accelerated testing at 40°C/75% RH over 6 months can predict shelf life. Analytical methods like HPLC track decomposition products (e.g., dehalogenated byproducts). Hydrochloride salt formulations improve aqueous stability by reducing amine oxidation .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve ambiguities in the stereochemical configuration of derivatives of this compound?

SHELXL refines crystal structures by modeling heavy atoms (Br, Cl) and hydrogen-bonding networks. For chiral derivatives, Flack parameters determine absolute configuration. Challenges include low crystal quality due to halogen size disparities; data collection at synchrotrons improves resolution. SHELX’s robust algorithms handle twinning and pseudo-symmetry common in halogenated compounds .

Q. What strategies address discrepancies in biological activity data observed for this compound across different in vitro assays?

Contradictions may arise from assay-specific conditions (e.g., pH, serum proteins). Normalize data using internal controls (e.g., reference inhibitors) and validate via orthogonal assays (e.g., SPR vs. fluorescence polarization). Solubility differences (free base vs. hydrochloride salt) can alter bioavailability; use DMSO stocks ≤0.1% to avoid solvent interference .

Q. How does the electronic and steric profile of substituents on the phenyl ring affect the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing Br (σₚ = +0.26) and Cl (σₚ = +0.23) groups activate the ring for electrophilic attacks but hinder nucleophilic substitution at the ortho position due to steric crowding. Computational studies (DFT) reveal higher activation energies for reactions at the 2-chloro site compared to the 5-bromo site. Steric maps from molecular modeling guide regioselective modifications .

Q. In molecular docking studies, how does the substitution pattern of this compound influence its binding affinity to neurological targets?

Docking into serotonin receptors (e.g., 5-HT₂A) shows Br/Cl substituents enhance hydrophobic interactions with pocket residues (e.g., Phe339). Chlorine’s smaller size allows deeper penetration than bromine, but its lower polarizability reduces van der Waals contacts. Free energy calculations (MM-PBSA) quantify these effects, guiding SAR optimization .

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